molecular formula C14H23Cl3N2O B1532161 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride CAS No. 1185293-72-4

1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride

Cat. No. B1532161
CAS RN: 1185293-72-4
M. Wt: 341.7 g/mol
InChI Key: FMMDXUNVZMPZOP-UHFFFAOYSA-N
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Description

  • It is used in proteomics research and is available from Santa Cruz Biotechnology .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(4-Chloro-phenoxy)-butylamine with piperazine . The chloro-phenoxy group is introduced through a nucleophilic substitution reaction. Dihydrochloride salt formation occurs by treating the resulting compound with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride consists of a piperazine ring with a butyl chain attached to one nitrogen atom. The chloro-phenoxy group is linked to the other nitrogen atom. The dihydrochloride form adds two chloride ions .


Chemical Reactions Analysis

  • Salt Formation : Interaction with acids to form salts (e.g., dihydrochloride) .

Physical And Chemical Properties Analysis

  • Stability : Store in a cool, dry place away from light and moisture .

Scientific Research Applications

Antioxidant Potential

A study focused on synthesizing 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin, a compound derived from phenol and investigated its antioxidant capabilities. The synthesis was performed through the Mannich reaction, and the antioxidant activity was assessed using the DPPH method. The compound exhibited significant antioxidant properties, suggesting potential applications in fields requiring antioxidant agents (Prabawati, 2016).

Differentiation and Proliferation in Cancer Cells

Piperazine derivatives of butyric acid were studied for their effects on differentiation and growth inhibition of human leukemic cells. The study demonstrated that certain piperazine derivatives could efficiently induce differentiation and inhibit the proliferation of erythroleukemia K562 cells and myeloid leukemia HL60 cells, indicating their potential as therapeutic agents in leukemia treatment (Gillet et al., 1997).

Potential in Treating Psychiatric Disorders

The compound 1-(m-Chlorophenyl)piperazine (CPP) was identified as a potent inhibitor of serotonin binding to rat brain receptors, suggesting its role as a serotonin receptor agonist. This property highlights its potential application in psychiatric research, particularly in studying drugs for depression and anxiety disorders (Fuller et al., 1981).

Development of Novel Therapeutic Agents

Research into novel piperazine compounds for antidepressant and antianxiety activities revealed promising results. A series of compounds were synthesized, and their activities were assessed through behavioral tests in mice. Some compounds demonstrated significant antidepressant and antianxiety effects, indicating their potential for development into new therapeutic drugs (Kumar et al., 2017).

Safety and Hazards

  • Disposal : Follow local regulations for disposal .

Future Directions

  • Toxicology : Assess its safety profile .

properties

IUPAC Name

1-[4-(4-chlorophenoxy)butyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O.2ClH/c15-13-3-5-14(6-4-13)18-12-2-1-9-17-10-7-16-8-11-17;;/h3-6,16H,1-2,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMDXUNVZMPZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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